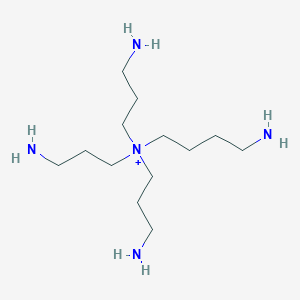
N(4)-bis(aminopropyl)spermidine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion that is spermidine carrying two 3-aminopropyl substituents at the N-4 position. It has a role as a bacterial metabolite. It derives from a spermidine. It is a conjugate acid of a N(4)-bis(aminopropyl)spermidine(5+).
Wissenschaftliche Forschungsanwendungen
Role in Thermophilic Microorganisms
N(4)-bis(aminopropyl)spermidine, a branched-chain polyamine, is found in thermophilic microorganisms and is crucial for their survival in high-temperature environments. This compound is synthesized by a novel aminopropyltransferase in hyperthermophiles like Thermococcus kodakarensis. Its presence is vital for cell growth at extreme temperatures, as seen in the growth impediment of T. kodakarensis at 93°C when the synthesizing enzyme is disrupted. This suggests its critical role in thermal adaptation and cellular stability in hyperthermophiles (Okada et al., 2014) (Fukuda et al., 2015).
Influence on DNA Structure
This polyamine induces unique structural changes in DNA under varying temperatures. In studies involving hyperthermophilic archaeon Thermococcus kodakarensis, N(4)-bis(aminopropyl)spermidine was observed to cause mesh-like DNA structures at lower temperatures and nano-loop formations along DNA strands at higher temperatures, demonstrating its role in DNA stabilization and structural integrity at varying thermal conditions (Nishio et al., 2018).
Enzymatic Activity in Bacteria
A study on a Pseudomonas species growing on spermidine and bis(3-aminopropyl)amine revealed the presence of multiple nonspecific aminoaldehyde dehydrogenases, highlighting the metabolic pathways and enzyme activities influenced by polyamines like N(4)-bis(aminopropyl)spermidine in bacterial species (Padmanabhan & Tchen, 1972).
Polyamine Synthesis and Function
Studies on spermidine and its derivatives, including N(4)-bis(aminopropyl)spermidine, have also explored their roles in supporting cellular functions such as growth and in understanding the structure-function correlations of polyamine analogs (Pegg et al., 1991).
Synthesis and Application in Cancer Research
Research into the synthesis of spermidine derivatives, including N(4)-bis(aminopropyl)spermidine, has explored their potential as targeted chemotherapeutic agents in cancer treatment (Stark et al., 1992).
Unique Properties in Hyperthermophilic Archaebacteria
In hyperthermophilic archaebacteria, the presence of N(4)-bis(aminopropyl)spermidine among other polyamines has been noted, indicating its significance in the unique biological makeup and survival strategies of these organisms in extreme environments (Hamana et al., 1996).
Eigenschaften
Produktname |
N(4)-bis(aminopropyl)spermidine(1+) |
|---|---|
Molekularformel |
C13H34N5+ |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
4-aminobutyl-tris(3-aminopropyl)azanium |
InChI |
InChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1 |
InChI-Schlüssel |
FMTAVYOBEGHWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC[N+](CCCN)(CCCN)CCCN)CN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



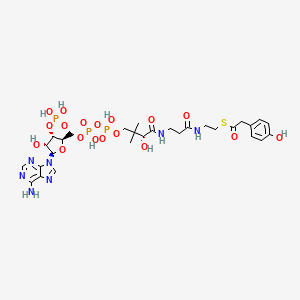
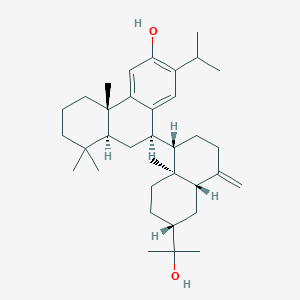
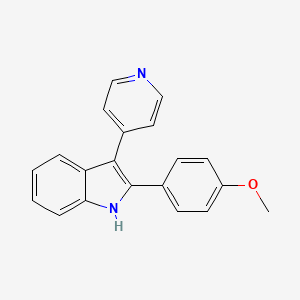
![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)
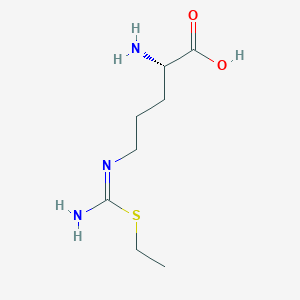
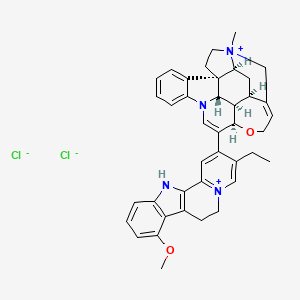
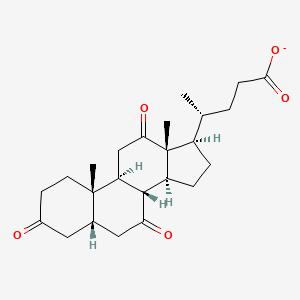
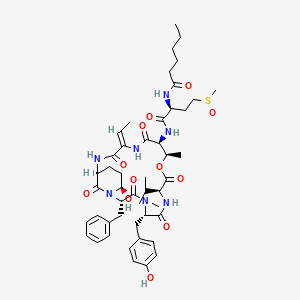
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
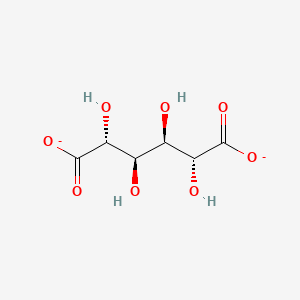
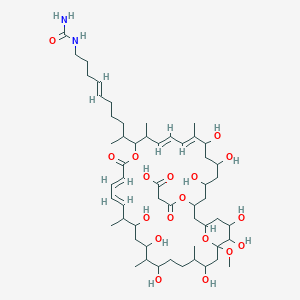
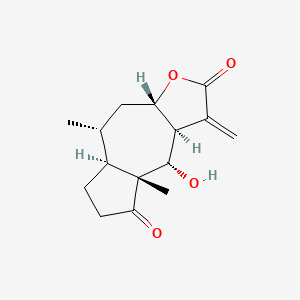
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)
